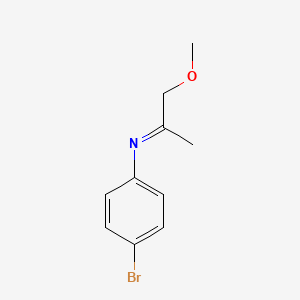
3,5-Bis(ethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(ethylamino)benzoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(ethylamino)benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The final step involves the alkylation of the amino groups with ethyl groups. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation for the reduction step, and alkyl halides for the alkylation step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(ethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3,5-bis(ethylamino)benzyl alcohol.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,5-bis(ethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Bis(ethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(ethylamino)benzoic acid involves its interaction with specific molecular targets. The ethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
3,5-Diaminobenzoic acid: Lacks the ethyl groups, making it less hydrophobic.
3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of ethylamino groups, leading to different chemical properties.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains carboxyphenoxy groups, making it more polar.
Uniqueness: 3,5-Bis(ethylamino)benzoic acid is unique due to the presence of ethylamino groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with biological macromolecules and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
652968-38-2 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3,5-bis(ethylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-9-5-8(11(14)15)6-10(7-9)13-4-2/h5-7,12-13H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
MQUUTNPLPOPZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(=O)O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)



![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)

![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

